molecular formula C23H19BrN4O4 B2739369 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1105234-26-1

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2739369
CAS No.: 1105234-26-1
M. Wt: 495.333
InChI Key: RHKROKANWNOWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group, a 2-oxopyridin moiety, and an acetamide linkage to a 4-ethoxyphenyl group. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-2-31-18-11-9-17(10-12-18)25-20(29)14-28-13-3-4-19(23(28)30)22-26-21(27-32-22)15-5-7-16(24)8-6-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKROKANWNOWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

Component Description
IUPAC Name 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
Molecular Formula C22H19BrN4O2
Molecular Weight 427.32 g/mol
Key Functional Groups Bromophenyl, oxadiazole, pyridine, acetamide

Biological Activity Overview

Research indicates that derivatives of the oxadiazole ring system exhibit a wide range of biological activities. These include:

  • Anticancer Activity: Compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives possess IC50 values in the low micromolar range against human colon adenocarcinoma and other cancer types .
  • Antimicrobial Properties: The oxadiazole derivatives have been noted for their antibacterial and antifungal activities. They tend to show greater efficacy against gram-positive bacteria compared to gram-negative strains .
  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction: The compound can interact with target enzymes through hydrogen bonding and hydrophobic interactions, leading to altered enzyme activity.
  • Receptor Binding: It may bind to specific receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
  • Cell Membrane Permeability: The presence of lipophilic groups enhances the compound's ability to penetrate cell membranes, facilitating its action at intracellular targets .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity Study:
    • A study evaluated a series of oxadiazole derivatives for their cytotoxicity against various cancer cell lines including HeLa and CaCo-2. Results indicated that some derivatives exhibited IC50 values below 10 µM, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy:
    • In another investigation focusing on antimicrobial properties, oxadiazole derivatives were tested against a panel of bacteria and fungi. Compounds showed promising results with significant inhibition zones against Bacillus cereus and Candida albicans .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance, compounds with oxadiazole moieties have shown significant activity against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These studies demonstrate growth inhibition percentages exceeding 75%, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial effects. Compounds with similar structures have shown activity against a range of pathogens, making them candidates for antibiotic development. The presence of bromophenyl and other functional groups can enhance their efficacy against resistant strains.

Anti-inflammatory Potential

Molecular docking studies suggest that oxadiazole-containing compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase. This positions them as potential therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Research

A study examining a related oxadiazole derivative demonstrated its ability to inhibit cancer cell proliferation significantly. The compound was tested against multiple cell lines, revealing a structure-activity relationship that suggests modifications could further enhance its efficacy .

Case Study 2: Antimicrobial Activity

Research on various oxadiazole derivatives has shown promising results in inhibiting bacterial growth. One study reported that specific substitutions on the oxadiazole ring led to increased potency against Gram-positive and Gram-negative bacteria, indicating potential for new antibiotic formulations .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and inferred properties of the target compound and its analogs:

Compound Name & Source Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Inferred Properties
Target Compound C₂₂H₁₈BrN₃O₄ 484.30 g/mol 1,2,4-Oxadiazole 4-Bromophenyl, 2-oxopyridin, 4-ethoxyphenyl acetamide Moderate lipophilicity (logP ~3.5), potential CNS activity due to pyridinone core
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₂H₁₆BrF₃N₆OS 573.36 g/mol 1,2,4-Triazole 4-Bromophenyl, 4-pyridinyl, 3-(trifluoromethyl)phenyl acetamide, sulfanyl bridge Higher logP (~4.2) due to CF₃ group; enhanced metabolic resistance
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide C₂₆H₂₂BrN₃O₅S₂ 592.50 g/mol 1,3-Oxazole 4-Bromophenyl sulfonyl, 4-methylphenyl, 2-methoxyphenyl acetamide, sulfonyl Increased solubility (sulfonyl group), steric hindrance may reduce binding affinity
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₂₁H₁₅BrFN₆OS 514.35 g/mol 1,2,4-Triazole 4-Bromophenyl, pyridin-3-yl, 2-fluorophenyl acetamide Lower molecular weight; fluorine may enhance bioavailability

Key Differences and Implications

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core is more electron-deficient than the 1,2,4-triazole in and , which may alter binding interactions in biological targets (e.g., enzymes or receptors). Triazoles can participate in hydrogen bonding via their nitrogen atoms, whereas oxadiazoles are less polar .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound offers a balance between lipophilicity and solubility, whereas the 3-(trifluoromethyl)phenyl in significantly increases logP, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Sulfonyl vs. Sulfanyl Linkers : The sulfonyl group in enhances aqueous solubility but adds steric bulk, whereas the sulfanyl bridge in and may facilitate redox interactions in biological systems.

Bioactivity Considerations: The 2-oxopyridin moiety in the target compound is structurally distinct from the pyridinyl groups in and , which could influence binding to kinases or neurotransmitter receptors. The 2-methoxyphenyl substituent in vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.